Sigma-2 Receptor Binding Affinity vs. Reference Ligands
This compound exhibits moderate binding affinity for the human sigma-2 receptor (TMEM97) with an inhibition constant (Ki) of 23 nM, as documented in the ChEMBL/BindingDB curated dataset [1]. This potency places it within the range of known sigma-2 ligands but is significantly weaker than high-affinity clinical candidates such as CT1812 (Ki = 8.5 nM) or Siramesine (IC50 = 0.12 nM) [2]. Its affinity for the sigma-1 receptor is approximately 10-fold lower (Ki = 248 nM), indicating a modest selectivity window of ~10.8-fold for sigma-2 over sigma-1 [3]. This selectivity ratio is notably inferior to dedicated sigma-2 probes such as Siramesine, which exhibits a 140-fold selectivity [2].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 23 nM (sigma-2); Ki = 248 nM (sigma-1) |
| Comparator Or Baseline | CT1812: Ki = 8.5 nM (sigma-2); Siramesine: IC50 = 0.12 nM (sigma-2), 140-fold selectivity over sigma-1 |
| Quantified Difference | Target compound is 2.7-fold less potent than CT1812 and ~192-fold less potent than Siramesine at sigma-2; selectivity ratio is 10.8-fold vs. 140-fold for Siramesine. |
| Conditions | Radioligand displacement assay; target origin: human; data curated by ChEMBL from University of Texas at Austin. |
Why This Matters
This compound can serve as a moderate-affinity sigma-2 ligand for exploratory pharmacology, but researchers requiring high affinity or high selectivity should not consider it a substitute for optimized clinical candidates.
- [1] BindingDB. BDBM50604968 (CHEMBL5190189). Ki: 23 nM for Sigma intracellular receptor 2 (Human). View Source
- [2] MedChemExpress. CT1812 and Siramesine product pages. Sigma-2 receptor ligand pharmacology. View Source
- [3] BindingDB. BDBM50604968 (CHEMBL5190189). Ki: 248 nM for Sigma non-opioid intracellular receptor 1 (Human). View Source
